molecular formula C8H9F3N2O2 B13537483 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one

3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one

Cat. No.: B13537483
M. Wt: 222.16 g/mol
InChI Key: KGMBYYCFDIIFPF-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 3-position and a trifluoromethoxyethyl group at the 1-position. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is to start with a pyridinone derivative and introduce the amino group through a substitution reaction. The trifluoromethoxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one imparts unique properties such as increased chemical stability and lipophilicity, making it distinct from its analogs. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

3-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one

InChI

InChI=1S/C8H9F3N2O2/c9-8(10,11)15-5-4-13-3-1-2-6(12)7(13)14/h1-3H,4-5,12H2

InChI Key

KGMBYYCFDIIFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCOC(F)(F)F

Origin of Product

United States

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